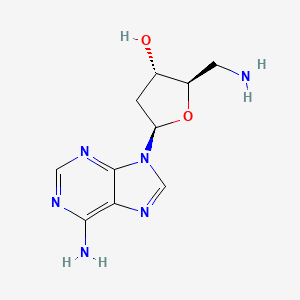

Adenosine, 5'-amino-2',5'-dideoxy-

Description

The exact mass of the compound Adenosine, 5'-amino-2',5'-dideoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105017. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Adenosine, 5'-amino-2',5'-dideoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine, 5'-amino-2',5'-dideoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2/c11-2-6-5(17)1-7(18-6)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGWUQVMPOHXKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932703 | |

| Record name | 9-(5-Amino-2,5-dideoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14585-60-5 | |

| Record name | NSC105017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-Amino-2,5-dideoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Adenosine, 5'-amino-2',5'-dideoxy-" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5'-amino-2',5'-dideoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 5'-amino-2',5'-dideoxyadenosine, a modified nucleoside with significant applications in genomics and drug discovery. The document details the synthetic pathway, experimental protocols, and analytical characterization of this compound and its triphosphorylated analog.

Synthesis of 5'-amino-2',5'-dideoxyadenosine

The synthesis of 5'-amino-2',5'-dideoxyadenosine is typically achieved through a multi-step process starting from a protected adenosine derivative. A common and effective method involves the conversion of a 5'-hydroxyl group to a 5'-azido group, followed by reduction to the desired 5'-amino functionality.[1][2][3][4]

A key intermediate in this synthesis is 5'-azido-2',5'-dideoxyadenosine. This is synthesized from a protected adenosine precursor. The 5'-amino-2',5'-dideoxyadenosine is then produced from this azido intermediate via the Staudinger reaction.[1][2][3] The crude product is often used directly in the subsequent phosphorylation step without extensive purification.[1]

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the 5'-azido intermediate and its subsequent conversion to the final 5'-amino product.

Caption: Synthetic workflow for 5'-amino-2',5'-dideoxyadenosine.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of 5'-amino-2',5'-dideoxyadenosine and its derivatives.[1]

Synthesis of 5'-azido-2',5'-dideoxyadenosine

-

Reaction Setup: Dissolve 599 mg (1.6 mmol) of 5'-azido-N6-benzoyl-2',5'-dideoxyadenosine in 4 ml of methanol.

-

Deprotection: Add 6 ml of concentrated aqueous NH4OH to the solution.

-

Reaction Conditions: Stir the resulting mixture at 58–60°C for 15 hours.

-

Work-up: Concentrate the reaction mixture to dryness in vacuo. Dissolve the residue in 60 ml of H2O and extract with CHCl3 (5 x 5 ml).

-

Isolation: Collect the aqueous layer and back-extract the combined organic layers with H2O (2 x 5 ml). Combine all aqueous solutions and lyophilize to obtain the product.

Synthesis of 5'-amino-2',5'-dideoxyadenosine

-

Reaction Setup: Prepare a solution of 34 mg (0.12 mmol) of 5'-azido-2',5'-dideoxyadenosine and 100 mg (0.38 mmol) of triphenylphosphine in 1 ml of pyridine.

-

Staudinger Reaction: Stir the solution at room temperature for 7 hours.

-

Hydrolysis: Add 0.2 ml of concentrated aqueous NH4OH and stir the mixture at room temperature overnight.

-

Completion: Continue stirring at 55°C for 1 hour.

-

Isolation: Add 5 ml of H2O and remove the resulting precipitate by filtration. Wash the precipitate with H2O.

-

Purification: Extract the combined filtrate with ethyl acetate (5 x 3 ml). Lyophilize the aqueous layer to yield crude 5'-amino-2',5'-dideoxyadenosine.

Synthesis of 5'-amino-2',5'-dideoxynucleoside-5'-N-triphosphates

-

Reaction Mixture: Combine 250 µmol of trisodium trimetaphosphate and 50 µmol of crude 5'-amino-2',5'-dideoxyadenosine.

-

Solvent: Dissolve the mixture in 0.5 ml of 0.5 M aqueous Tris solution (pH ~11).

-

Incubation: Allow the solution to incubate at room temperature for 5–7 days.

-

Monitoring: Monitor the reaction progress by reversed-phase HPLC.

-

Use: The resulting solution containing the 5'-N-triphosphate can be used directly for enzymatic reactions.

Characterization Data

The characterization of 5'-amino-2',5'-dideoxyadenosine and its triphosphorylated form is crucial to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of nucleoside analogs.

Table 1: NMR Data for 5'-amino-2',5'-dideoxynucleoside-5'-N-triphosphates [1]

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| 31P | ~ -1 | Doublet | Phosphoramidate (Pα-N) |

| 31P | ~ -21 | Singlet | Trimetaphosphate (starting material) |

| 1H | Varies | Varies | Tetramethylsilane (TMS) as internal standard |

Note: The resonances for Pβ and Pγ were not assigned due to the presence of a large excess of trimetaphosphate and its breakdown products.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to monitor the progress of the phosphorylation reaction and to assess the purity of the final products.[5]

Table 2: HPLC Parameters for Purity Analysis [5]

| Parameter | Value |

| Mobile Phase | MeCN/H2O + 0.1% HCOOH (gradient) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 210 nm and 254 nm |

Biological Activity and Applications

5'-amino-5'-deoxy nucleoside and nucleotide analogs have proven to be highly useful in a variety of biological, pharmaceutical, and genomic applications due to the increased reactivity of the amino group compared to the hydroxyl group.[1][2][3]

These modified nucleotides can be incorporated into DNA by DNA polymerases.[2] The resulting phosphoramidate bonds within the polynucleotide chain can be specifically cleaved under mild acidic conditions, which is a valuable tool for DNA sequencing.[1][2]

Role in Genomic Analysis

The ability to be incorporated into DNA and then specifically cleaved makes 5'-amino-2',5'-dideoxynucleotides useful for genomic analysis techniques, including single nucleotide polymorphism (SNP) detection.[1]

Caption: Role of 5'-amino-dNTPs in DNA sequencing.

References

- 1. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 5'-Amino-2',5'-dideoxyadenosine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 5'-amino-2',5'-dideoxyadenosine and its related analogs. It delineates the distinct primary targets of 5'-amino-2',5'-dideoxyadenosine derivatives and the closely related compound, 2',5'-dideoxyadenosine. While derivatives of 5'-amino-2',5'-dideoxyadenosine are potent inhibitors of methyltransferases, 2',5'-dideoxyadenosine acts as a non-competitive inhibitor of adenylyl cyclase. This guide details the molecular interactions, signaling pathways, and includes structured quantitative data and detailed experimental protocols for key assays. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their biochemical and cellular effects.

Introduction

Adenosine analogs are a critical class of molecules in biomedical research and drug development due to their ability to modulate fundamental cellular processes. Among these, 5'-amino-2',5'-dideoxyadenosine has emerged as a versatile scaffold for the synthesis of potent enzyme inhibitors. A clear distinction in the mechanism of action exists between derivatives of 5'-amino-2',5'-dideoxyadenosine and the related molecule, 2',5'-dideoxyadenosine. This guide will explore these distinct mechanisms in detail.

Mechanism of Action: 5'-Amino-2',5'-dideoxyadenosine Derivatives as Methyltransferase Inhibitors

The primary therapeutic potential of 5'-amino-2',5'-dideoxyadenosine lies in its role as a precursor for the synthesis of methyltransferase inhibitors. Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a variety of substrates, including proteins, DNA, and RNA. The 5'-amino group of 5'-amino-2',5'-dideoxyadenosine serves as a key chemical handle for the parallel synthesis of extensive libraries of amide and sulfonamide derivatives. These derivatives have been shown to be effective inhibitors of several methyltransferases.

Key Molecular Targets

Derivatives of 5'-amino-2',5'-dideoxyadenosine have demonstrated inhibitory activity against several key methyltransferases, including:

-

METTL3/14 Complex: A key RNA methyltransferase complex responsible for the N6-methyladenosine (m6A) modification of RNA.

-

SARS-CoV-2 nsp14/10: A bifunctional enzyme from the SARS-CoV-2 virus with both exoribonuclease and N7-methyltransferase activity, crucial for viral replication.

Signaling Pathways

The inhibition of methyltransferases by 5'-amino-2',5'-dideoxyadenosine derivatives can impact various downstream signaling pathways. For instance, the inhibition of the METTL3/14 complex can modulate the stability and translation of target mRNAs, thereby affecting pathways such as the EGFR/PI3K/AKT signaling cascade, which is crucial for cell proliferation, survival, and migration.

Quantitative Data

The binding affinities of various 5'-amino-2',5'-dideoxyadenosine derivatives to their target methyltransferases have been determined using techniques such as fluorescence polarization and isothermal titration calorimetry.

| Compound Class | Target | Method | Binding Affinity (KD) |

| Sulfonamide Derivatives | METTL3/14 | FP | Low micromolar |

| Amide Derivatives | METTL3/14 | FP | Micromolar |

| Sulfonamide Derivatives | SARS-CoV-2 nsp14/10 | ITC | Nanomolar |

| Amide Derivatives | SARS-CoV-2 nsp14/10 | FP | Micromolar |

Mechanism of Action: 2',5'-Dideoxyadenosine as an Adenylyl Cyclase Inhibitor

In contrast to its 5'-amino counterpart, 2',5'-dideoxyadenosine is a well-characterized inhibitor of adenylyl cyclase. Adenylyl cyclase is a key enzyme in cellular signaling that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.

Molecular Interaction

2',5'-Dideoxyadenosine acts as a potent, non-competitive inhibitor of adenylyl cyclase.[1] It binds to the "P-site" of the enzyme, which is distinct from the catalytic site where ATP binds. This binding is thought to stabilize an inactive conformation of the enzyme.

Signaling Pathways

By inhibiting adenylyl cyclase, 2',5'-dideoxyadenosine leads to a reduction in intracellular cAMP levels.[1] This has widespread effects on cAMP-dependent signaling pathways, including those mediated by Protein Kinase A (PKA). For example, it has been shown to block the phosphorylation of downstream targets such as the glutamate receptor subunit GluA1 and the serine/threonine kinase Akt.[1]

Quantitative Data

The inhibitory potency of 2',5'-dideoxyadenosine against adenylyl cyclase has been quantified.

| Compound | Target | Assay | IC50 |

| 2',5'-Dideoxyadenosine | Adenylyl Cyclase | Enzyme Inhibition Assay | 3 µM[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Fluorescence Polarization (FP) Competition Assay for Methyltransferase Inhibitors

This assay is used to screen for and characterize inhibitors that compete with a fluorescently labeled ligand for binding to a methyltransferase.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20).

-

Prepare a stock solution of the fluorescently labeled ligand (probe) in the assay buffer. The final concentration of the probe in the assay should be close to its KD for the target enzyme.

-

Prepare a stock solution of the purified methyltransferase in the assay buffer. The final concentration should be sufficient to bind a significant fraction of the probe.

-

Prepare serial dilutions of the test inhibitor (e.g., a derivative of 5'-amino-2',5'-dideoxyadenosine) in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well, low-volume, black microplate, add the methyltransferase solution to each well.

-

Add the serially diluted inhibitor solutions to the wells. Include control wells with buffer only (for minimum polarization) and enzyme with no inhibitor (for maximum polarization).

-

Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Add the fluorescent probe to all wells.

-

Incubate the plate at room temperature for another predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound probe.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Sample Preparation:

-

Prepare the purified methyltransferase (in the sample cell) and the inhibitor (in the syringe) in identical, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, pH 7.5, 150 mM NaCl.

-

Determine the protein and inhibitor concentrations accurately. Typical concentrations are 10-50 µM for the protein and 100-500 µM for the inhibitor.

-

Degas both solutions immediately before the experiment to prevent bubble formation.

-

-

ITC Experiment Setup:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).

-

-

Data Acquisition and Analysis:

-

Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, which is typically discarded from the final analysis.

-

Initiate the titration, which consists of a series of injections of the inhibitor into the protein solution.

-

Record the heat change after each injection.

-

Integrate the peaks in the raw data to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

-

Non-Radioactive Adenylyl Cyclase Activity Assay (HTRF-based)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay for the detection of cAMP produced by adenylyl cyclase.

References

The P-Site Inhibitor 2',5'-Dideoxyadenosine: A Technical Guide to its Inhibition of Adenylate Cyclase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylate cyclases (AC) are a family of enzymes crucial to cellular signaling, catalyzing the conversion of adenosine triphosphate (ATP) to the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). The cAMP signaling pathway is integral to a vast array of physiological processes, making it a significant target for therapeutic intervention. Among the various classes of AC inhibitors, those targeting the "P-site" have been instrumental in elucidating the enzyme's function. This guide provides a comprehensive technical overview of 2',5'-dideoxyadenosine (ddAdo), a foundational, cell-permeable P-site inhibitor of adenylate cyclase.

2',5'-Dideoxyadenosine is a nucleoside analog that acts as a non-competitive or uncompetitive inhibitor of most adenylate cyclase isoforms.[1][2][3] Its mechanism of action involves binding to a regulatory site on the enzyme, distinct from the ATP catalytic site, known as the P-site, so named for its requirement of a purine moiety.[4] This guide will detail its inhibitory properties, provide experimental protocols for its characterization, and illustrate the relevant cellular and experimental workflows.

Physicochemical Properties of 2',5'-Dideoxyadenosine

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₅O₂ |

| Molecular Weight | 235.24 g/mol |

| CAS Number | 6698-26-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL) and Ethanol. |

Quantitative Inhibitory Data

The inhibitory potency of 2',5'-dideoxyadenosine and its more potent triphosphate derivative can vary significantly based on the specific adenylate cyclase isoform, the presence of divalent cations (Mn²⁺ or Mg²⁺), and the assay conditions.

Table 1: IC₅₀ Values for 2',5'-Dideoxyadenosine (ddAdo)

| Target/System | IC₅₀ (µM) | Conditions & Notes | Reference(s) |

| Forskolin-stimulated AC in HEK293 cells (CRE reporter) | 33 | Cell-based assay | |

| PACAP-induced reporter activation | ~35 | Cell-based assay | |

| Forskolin-induced Elk-1 transactivation | 10 | Cell-based assay | |

| Detergent-solubilized rat brain membranes | 3 | In vitro assay | [3] |

| Purified bovine brain enzyme | 45 | In vitro assay | [3] |

| Forskolin-stimulated AC in bovine aortic endothelial cells | 540 | Cell-based assay | [3] |

Table 2: IC₅₀ Values for 2',5'-Dideoxyadenosine 3'-Triphosphate (2',5'-dd-3'-ATP)

| AC Isoform | IC₅₀ (nM) | Conditions & Notes | Reference(s) |

| AC1 | 170 | + Mn²⁺ | [3] |

| AC2 | 280 | + Mn²⁺ | [3] |

| AC5 | 37 | + Mn²⁺ | [3] |

| AC6 | 150 | + Mn²⁺ | [3] |

| AC7 | 90 | + Mn²⁺ | [3] |

| AC8 | 150 | + Mn²⁺ | [3] |

| Soluble AC (sAC) | 690 | + Mn²⁺ | [3] |

Mechanism of Action and Signaling Pathway

2',5'-Dideoxyadenosine inhibits adenylate cyclase, thereby reducing the intracellular concentration of cAMP. This has downstream effects on the cAMP-dependent pathway, primarily mediated by Protein Kinase A (PKA).

Structure-Activity Relationship (SAR)

The inhibitory activity of adenosine analogs at the P-site is sensitive to modifications at both the ribose and purine moieties.

-

Ribose Moiety: The absence of the 2' and 5' hydroxyl groups in 2',5'-dideoxyadenosine is a key feature for its P-site inhibitory activity.[4]

-

Phosphate Addition: The addition of a triphosphate group at the 3' position, as in 2',5'-dideoxyadenosine 3'-triphosphate (2',5'-dd-3'-ATP), dramatically increases inhibitory potency by several orders of magnitude, with IC₅₀ values in the nanomolar range.[3] This makes it one of the most potent non-protein synthetic regulators of adenylate cyclases described.

-

Purine Moiety: Modifications to the purine ring can affect activity. For instance, 2-fluoroderivatives of adenosine analogs have been shown to be more potent as P-site inhibitors than their parent compounds.[5]

Experimental Protocols

Protocol 1: In Vitro Adenylate Cyclase Inhibition Assay (Radiometric)

This protocol is based on the classic method of measuring the conversion of [α-³²P]ATP to [³²P]cAMP, followed by chromatographic separation.[6]

A. Materials

-

Cell membranes expressing the adenylate cyclase of interest

-

[α-³²P]ATP (specific activity 30 Ci/mmol)

-

[³H]cAMP (for recovery tracking)

-

2',5'-dideoxyadenosine (or other inhibitors) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

ATP regenerating system: 1 mM creatine phosphate, 8 U/mL creatine phosphokinase

-

Phosphodiesterase inhibitor: 0.5 mM 1-methyl-3-isobutylxanthine (IBMX)

-

Stop Solution: 100 mM Tris-HCl (pH 7.5), 2% SDS, 10 mM ATP, 1.5 mM cAMP

-

Dowex AG 50W-X4 resin (cation exchange)

-

Neutral Alumina WN-3 resin (anion exchange)

-

Scintillation cocktail

B. Procedure

-

Membrane Preparation: Prepare cell membranes from HEK293 or other suitable cells overexpressing the target AC isoform. Standard methods involve cell lysis by homogenization or sonication, followed by differential centrifugation to pellet the membrane fraction.[7] Resuspend the final membrane pellet in an appropriate buffer and determine protein concentration.

-

Reaction Setup: On ice, prepare reaction tubes (final volume 100 µL).

-

Add 50 µL of a 2x reaction mix containing Assay Buffer, ATP regenerating system, IBMX, and any required activators (e.g., 50 µM Forskolin).

-

Add 10 µL of inhibitor solution (2',5'-dideoxyadenosine at various concentrations) or vehicle (DMSO).

-

Add 20 µL of membrane suspension (typically 10-20 µg of protein).

-

Pre-incubate for 10 minutes at 30°C.

-

-

Initiate Reaction: Start the reaction by adding 20 µL of a mix containing [α-³²P]ATP (to give ~1-2 x 10⁶ cpm per tube) and unlabeled ATP (to a final concentration of 0.1-1.0 mM).

-

Incubation: Incubate for 10-20 minutes at 30°C. Ensure the reaction is within the linear range for product formation.

-

Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution. Add [³H]cAMP to each tube to monitor recovery during chromatography.

-

Chromatography:

-

Prepare Dowex columns (e.g., in Pasteur pipettes) and wash with deionized water. Apply the reaction mixture to the column. ATP and other nucleotides will bind, while cAMP passes through.

-

Collect the eluate and apply it to a neutral Alumina column.

-

Wash the Alumina column with buffer (e.g., 0.1 M imidazole-HCl).

-

Elute the purified [³²P]cAMP from the Alumina column with the same buffer.

-

-

Quantification: Add the eluate to a scintillation vial with scintillation cocktail. Determine ³²P and ³H counts using a liquid scintillation counter. Correct for recovery based on the ³H counts.

-

Data Analysis: Calculate the amount of cAMP produced per minute per mg of protein. Plot the percentage of inhibition against the log concentration of 2',5'-dideoxyadenosine to determine the IC₅₀ value.

Protocol 2: Cell-Based AC Inhibition Assay (CRE-Luciferase Reporter)

This protocol utilizes a stable HEK293 cell line expressing a luciferase reporter gene under the control of a cAMP Response Element (CRE). Inhibition of AC leads to a decrease in the forskolin-stimulated luciferase signal.[8][9][10]

A. Materials

-

CRE-Luciferase HEK293 stable cell line

-

Growth Medium: MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, and appropriate selection antibiotic (e.g., Hygromycin B).

-

Assay Medium: Growth medium without the selection antibiotic.

-

Forskolin stock solution (e.g., 10 mM in DMSO)

-

2',5'-dideoxyadenosine stock solution in DMSO

-

White, clear-bottom 96-well or 384-well assay plates

-

Luciferase assay reagent (e.g., Bright-Glo™, ONE-Step™)

-

Luminometer

B. Procedure

-

Cell Seeding:

-

Culture CRE-Luciferase HEK293 cells according to standard protocols.

-

Harvest cells and resuspend in Assay Medium.

-

Seed cells into a white assay plate at a density of ~30,000 cells/well (for 96-well format) in a volume of 40-80 µL.

-

Incubate at 37°C in a CO₂ incubator for 16-24 hours to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of 2',5'-dideoxyadenosine in Assay Medium.

-

Add 5-10 µL of the diluted inhibitor solutions to the appropriate wells. For control wells, add Assay Medium with the corresponding percentage of DMSO.

-

Incubate for 30-60 minutes at 37°C.

-

-

Stimulation:

-

Prepare a solution of Forskolin in Assay Medium. The final concentration should be one that elicits a robust but sub-maximal response (e.g., 10 µM).

-

Add 5-10 µL of the Forskolin solution to all wells except the "unstimulated" controls.

-

Add Assay Medium to the "unstimulated" control wells.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., add a volume equal to the culture volume).

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

-

Measurement: Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the average background luminescence (from cell-free wells) from all other readings.

-

Normalize the data by setting the forskolin-stimulated signal (without inhibitor) to 100% and the unstimulated signal to 0%.

-

Plot the normalized response against the log concentration of 2',5'-dideoxyadenosine to determine the IC₅₀ value.

-

Conclusion

2',5'-Dideoxyadenosine remains a valuable pharmacological tool for studying the cAMP signaling pathway. As a cell-permeable P-site inhibitor, it provides a means to acutely decrease adenylate cyclase activity in both in vitro and cellular contexts. While its potency is modest compared to its phosphorylated derivatives, its commercial availability and established history make it an essential compound in the toolkit of researchers investigating cAMP-mediated processes. Understanding its mechanism, inhibitory profile, and the appropriate experimental protocols for its use is critical for the accurate interpretation of experimental results in the fields of signal transduction and drug discovery.

References

- 1. Molecular basis for P-site inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Molecular basis for P-site inhibition of adenylyl cyclase. | Semantic Scholar [semanticscholar.org]

- 3. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Binding of 2',5'-dideoxyadenosine to brain membranes. Comparison to P-site inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide on 5'-amino-2',5'-dideoxyadenosine: A Tool for Molecular Innovation

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5'-amino-2',5'-dideoxyadenosine is a synthetic nucleoside analog whose significance in biological research stems not from direct modulation of signaling pathways, but from its utility as a sophisticated tool in molecular biology and genomics. Unlike structurally related adenosine derivatives that exhibit potent inhibitory effects on various enzymes, the primary function of 5'-amino-2',5'-dideoxyadenosine is to serve as a precursor for nucleotide triphosphate analogs (5'-NH₂-dATP). When enzymatically incorporated into a DNA strand, it introduces a chemically distinct, acid-labile phosphoramidate linkage. This unique property enables precise, site-specific cleavage of the DNA backbone, a feature that has been harnessed for novel applications in DNA sequencing and analysis. This guide provides a comprehensive overview of its synthesis, mechanism of action as a research tool, and detailed experimental protocols, while also contextualizing its function by comparing it with biologically active structural analogs.

Core Application: A Precursor for Acid-Labile DNA

The principal application of 5'-amino-2',5'-dideoxyadenosine is in the field of nucleic acid chemistry. Following its chemical synthesis, it is enzymatically converted into its triphosphate form, 5'-amino-2',5'-dideoxyadenosine-5'-N-triphosphate (NH₂-dATP).[1][2] This analog is recognized as a substrate by DNA polymerases, such as the Klenow fragment of E. coli DNA Polymerase I, which can incorporate it into a growing DNA chain opposite a thymine base.[2]

The key innovation lies in the bond formed. Instead of the standard phosphodiester bond, the 5'-amino group forms a P-N phosphoramidate linkage with the phosphate of the preceding nucleotide.[3][4] This phosphoramidate bond is uniquely susceptible to hydrolysis under mild acidic conditions (e.g., dilute acetic acid), which do not affect the standard phosphodiester backbone of DNA.[1][4][5][6] This allows for the generation of sequence-specific DNA fragments, a technique with potential applications in genome sequencing and single nucleotide polymorphism (SNP) analysis.[1][2]

Experimental Workflow: From Synthesis to DNA Cleavage

The overall process involves a multi-step workflow beginning with chemical synthesis of the nucleoside, followed by phosphorylation, enzymatic incorporation into DNA, and finally, site-specific cleavage.

References

- 1. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNA-Catalyzed Reactivity of a Phosphoramidate Functional Group and Formation of an Unusual Pyrophosphoramidate Linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

An In-depth Technical Guide to Adenosine, 5'-amino-2',5'-dideoxy-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Adenosine, 5'-amino-2',5'-dideoxy-, a synthetic nucleoside analog with significant utility in biochemical and pharmacological research. We delve into the historical context of its discovery and synthesis, its primary mechanisms of action as an inhibitor of adenylyl cyclase and a scaffold for methyltransferase inhibitors, and detailed protocols for key experimental assays. Quantitative data are presented in structured tables for ease of comparison, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a vital resource for researchers leveraging this compound in drug discovery and molecular biology.

Discovery and History

The exploration of synthetic nucleoside analogs as tools to probe biological systems has a rich history. While the broader class of 5'-amino-5'-deoxynucleosides saw initial reports in the early 1970s, the specific synthesis of Adenosine, 5'-amino-2',5'-dideoxy- was detailed in the early 2000s. A 2002 paper by Wolfe et al. described the synthesis of 5'-amino-2',5'-dideoxy analogs of adenosine and other nucleosides.[1][2] This work built upon earlier interest in 5'-amino-modified nucleosides, such as 5'-amino-5'-deoxythymidine, which were first described in the 1970s for their utility in studying DNA replication and as mechanistic probes for polymerases.[1]

The primary impetus for the renewed interest in and synthesis of 5'-amino-2',5'-dideoxynucleotides was their potential in genomic analysis.[1][2] The replacement of the 5'-hydroxyl group with a more reactive amino group opened avenues for novel chemical modifications and applications.[2] Subsequently, derivatives of 5'-amino-2',5'-dideoxyadenosine have been explored for their potent inhibitory effects on key enzyme families, namely adenylyl cyclases and methyltransferases, establishing them as valuable tools in drug discovery and chemical biology.

Chemical Synthesis

The synthesis of 5'-amino-2',5'-dideoxyadenosine is a multi-step process typically starting from a readily available, naturally occurring nucleoside. A common synthetic route involves the initial preparation of a 5'-azido-2',5'-dideoxy intermediate, which is then reduced to the desired 5'-amino product.

A representative synthetic scheme is as follows:

-

Protection of the starting nucleoside: The synthesis often begins with a protected form of 2'-deoxyadenosine.

-

Introduction of the azido group: The 5'-hydroxyl group is converted to a good leaving group, such as a tosylate, which is then displaced by an azide nucleophile (e.g., sodium azide) to yield the 5'-azido-2',5'-dideoxyadenosine derivative.

-

Reduction of the azido group: The 5'-azido group is then reduced to the 5'-amino group. A widely used method for this transformation is the Staudinger reaction, which involves treatment with a phosphine, such as triphenylphosphine, followed by hydrolysis.[1][2]

-

Deprotection: Finally, any protecting groups on the nucleobase or sugar are removed to yield the target compound, 5'-amino-2',5'-dideoxyadenosine.

This synthetic strategy is also applicable to the preparation of other 5'-amino-2',5'-dideoxynucleoside analogs, including those of cytidine, guanosine, and uridine.[1][2]

For genomic applications, the 5'-amino-2',5'-dideoxynucleoside can be further converted to its corresponding 5'-N-triphosphate. This is typically achieved through a one-step reaction with trisodium trimetaphosphate in an aqueous, buffered solution.[1][2][3]

Biological Activity and Mechanisms of Action

Adenosine, 5'-amino-2',5'-dideoxy- and its derivatives exhibit significant biological activity primarily through the inhibition of two major classes of enzymes: adenylyl cyclases and methyltransferases.

Inhibition of Adenylyl Cyclase

Adenosine, 5'-amino-2',5'-dideoxy- is a known P-site inhibitor of adenylyl cyclase (AC).[4][5] Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways. P-site inhibitors are so named because they bind to the purine-binding site of the enzyme. This inhibition is non-competitive with respect to the substrate, ATP. By inhibiting adenylyl cyclase, 5'-amino-2',5'-dideoxyadenosine can effectively reduce intracellular cAMP levels, thereby modulating downstream signaling events.

Methyltransferase Inhibition

Derivatives of 5'-amino-5'-deoxyadenosine have emerged as a promising class of methyltransferase inhibitors.[6][7][8] Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a variety of substrates, including proteins, DNA, and RNA. The 5'-amino-5'-deoxyadenosine scaffold can be readily modified to generate libraries of compounds that can be screened for inhibitory activity against specific methyltransferases.[6][7][8] For instance, certain sulfonamide derivatives of 5'-amino-5'-deoxyadenosine have been identified as potent inhibitors of the human DNA methyltransferase DNMT2 and the SARS-CoV-2 nsp14/10 methyltransferase.[6]

Quantitative Data

The following tables summarize key quantitative data for Adenosine, 5'-amino-2',5'-dideoxy- and its derivatives.

Table 1: Adenylyl Cyclase Inhibition

| Compound | Assay System | IC50 | Reference |

| 2',5'-dideoxyadenosine | Forskolin-induced activation of a cAMP-dependent reporter gene in HEK293 cells | 33 µM | [4][5] |

| 2',5'-dideoxyadenosine | PACAP-induced reporter gene activation | ~35 µM | [5] |

| 2',5'-dideoxyadenosine | Forskolin-induced Elk-1 transactivation | 10 µM | [5] |

Table 2: Methyltransferase Inhibition

| Derivative | Target Methyltransferase | Assay Type | Binding Affinity (Kd) | Reference |

| Sulfonamide Derivative 1 | METTL3/14 | Fluorescence Polarization | 12.9 ± 2.0 μM | |

| Sulfonamide Derivative 2 | METTL3/14 | Fluorescence Polarization | 16.1 ± 4.6 μM | |

| Sulfonamide Derivative 3 | METTL3/14 | Fluorescence Polarization | 22.5 ± 1.4 μM | |

| Sulfonamide Derivative 4 | nsp14/10 | Isothermal Titration Calorimetry | 0.19 µM | [9] |

| Sulfonamide Derivative 5 | nsp14/10 | Isothermal Titration Calorimetry | 0.16 µM | [9] |

| Sulfonamide Derivative 6 | nsp14/10 | Isothermal Titration Calorimetry | 0.11 µM | [9] |

Experimental Protocols

Synthesis of 5'-amino-2',5'-dideoxyadenosine

This protocol is adapted from Wolfe et al. (2002).[1]

-

Synthesis of 5'-azido-N6-benzoyl-2',5'-dideoxyadenosine: Start with an appropriately protected 2'-deoxyadenosine derivative. Convert the 5'-hydroxyl group to a tosylate and subsequently displace it with sodium azide in a suitable solvent like DMF.

-

Deprotection of the N6-benzoyl group: Treat the product from step 1 with concentrated ammonium hydroxide in methanol and heat the mixture to remove the benzoyl protecting group. Purify the resulting 5'-azido-2',5'-dideoxyadenosine by chromatography.

-

Staudinger Reduction to 5'-amino-2',5'-dideoxyadenosine: Dissolve the 5'-azido-2',5'-dideoxyadenosine in pyridine and add triphenylphosphine. Stir the reaction at room temperature for several hours. Add concentrated aqueous ammonium hydroxide and continue stirring. The product, 5'-amino-2',5'-dideoxyadenosine, can be isolated after an aqueous workup and lyophilization.

Adenylyl Cyclase Activity Assay (Radiolabeled ATP)

This is a classic method for measuring adenylyl cyclase activity.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX), and the adenylyl cyclase enzyme preparation (e.g., cell membranes).

-

Initiation of Reaction: Add the test compound (e.g., 5'-amino-2',5'-dideoxyadenosine) at various concentrations. Initiate the enzymatic reaction by adding a mixture of cold ATP and radiolabeled [α-³²P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination of Reaction: Stop the reaction by adding a stop solution containing EDTA and unlabeled cAMP.

-

Separation of Labeled cAMP: Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter to determine the adenylyl cyclase activity.

Methyltransferase Inhibition Assay (Fluorescence Polarization)

This high-throughput assay is used to screen for inhibitors of methyltransferases.[10]

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 25 mM Tris, 50 mM KCl, 0.01% Tween pH 7.5).

-

Prepare solutions of the methyltransferase enzyme, the fluorescently labeled substrate (e.g., a peptide or oligonucleotide), the methyl donor (SAM), and the test compounds at various concentrations.

-

-

Enzyme Reaction:

-

In a microplate, combine the methyltransferase enzyme, the fluorescently labeled substrate, and the test compound.

-

Initiate the reaction by adding SAM.

-

Incubate the plate at a controlled temperature for a specific period to allow for the methylation reaction to occur.

-

-

Detection:

-

Stop the reaction (e.g., by adding a solution containing S-adenosyl-L-homocysteine (SAH), the product of the reaction, which will compete with the binding of a specific antibody).

-

Add a fluorescently labeled tracer that binds to a specific antibody. The methylated product will compete with the tracer for antibody binding.

-

-

Fluorescence Polarization Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader equipped with polarization filters.

-

A decrease in fluorescence polarization indicates displacement of the tracer by the methylated product, signifying enzyme activity. An inhibitor will prevent this decrease.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the inhibitor concentration to determine the IC50 value.

-

Visualizations

Caption: Synthetic workflow for 5'-amino-2',5'-dideoxyadenosine and its triphosphate.

Caption: The cAMP signaling pathway and the inhibitory action of 5'-amino-2',5'-dideoxyadenosine.

References

- 1. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Parallel synthesis of 5'-amino-5'-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleoside peptides. I. The synthesis of 5'-deoxy-5'-amino-5'-N-aminoacyl peptide derivatives of guanosine, adenosine, and 2'-deoxyadenosine and their effect on cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5'-Amino-2',5'-dideoxyadenosine: A Versatile Nucleoside Analog for DNA Engineering and Sequencing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nucleoside analog 5'-amino-2',5'-dideoxyadenosine, its synthesis, enzymatic incorporation into DNA, and its applications, particularly in the realm of genomic sequencing. This document consolidates key experimental protocols and available data to serve as a comprehensive resource for professionals in the fields of molecular biology, biotechnology, and drug development.

Introduction to 5'-Amino-2',5'-dideoxyadenosine

5'-Amino-2',5'-dideoxyadenosine is a synthetic analog of the natural nucleoside 2'-deoxyadenosine. The defining feature of this analog is the substitution of the 5'-hydroxyl group with an amino group. This modification has profound implications for its biochemical behavior, particularly when it is converted to its triphosphate form, 5'-amino-2',5'-dideoxyadenosine-5'-N-triphosphate (5'-NH₂-dATP).

When 5'-NH₂-dATP is utilized as a substrate by DNA polymerases, it is incorporated into a growing DNA strand, forming a phosphoramidate linkage instead of the canonical phosphodiester bond.[1] This phosphoramidate bond is characterized by its susceptibility to cleavage under mild acidic conditions, a property that is exploited in novel DNA sequencing methodologies.[1] The increased reactivity of the 5'-amino group compared to the natural 5'-hydroxyl group also opens avenues for various bioconjugation strategies.[1]

Synthesis of 5'-Amino-2',5'-dideoxyadenosine and its Triphosphate

The synthesis of 5'-amino-2',5'-dideoxyadenosine and its subsequent conversion to the triphosphate form are critical steps for its application. The protocols outlined below are based on established methodologies.[1]

Synthesis of 5'-Amino-2',5'-dideoxyadenosine

The synthesis of 5'-amino-2',5'-dideoxyadenosine is typically achieved from a protected 2'-deoxyadenosine precursor. A common route involves the conversion of the 5'-hydroxyl group to a more reactive leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired 5'-amino group.

Experimental Protocol: Synthesis of 5'-azido-N⁶-benzoyl-2',5'-dideoxyadenosine [1]

-

To a solution of N⁶-benzoyl-2'-deoxyadenosine in a suitable organic solvent, add a phosphine reagent and an azodicarboxylate to initiate a Mitsunobu reaction.

-

Introduce an azide source, such as diphenylphosphoryl azide, to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Purify the resulting 5'-azido-N⁶-benzoyl-2',5'-dideoxyadenosine by column chromatography.

Experimental Protocol: Synthesis of 5'-amino-2',5'-dideoxyadenosine [1]

-

Dissolve the purified 5'-azido-N⁶-benzoyl-2',5'-dideoxyadenosine in a mixture of methanol and concentrated ammonium hydroxide.

-

Stir the mixture at an elevated temperature (e.g., 58-60°C) for several hours to effect deprotection of the N⁶-benzoyl group and reduction of the azide.

-

Concentrate the reaction mixture and purify the crude product.

-

A subsequent reduction of the 5'-azido group to the 5'-amino group can be achieved using a Staudinger reaction with triphenylphosphine followed by hydrolysis.[1]

Synthesis of 5'-Amino-2',5'-dideoxyadenosine-5'-N-triphosphate

The conversion of the 5'-amino-nucleoside to its 5'-N-triphosphate is essential for its use as a substrate for DNA polymerases.

Experimental Protocol: Triphosphorylation of 5'-amino-2',5'-dideoxyadenosine [1]

-

Dissolve 5'-amino-2',5'-dideoxyadenosine in an aqueous solution containing trisodium trimetaphosphate and Tris buffer.

-

Maintain the reaction at a controlled pH and temperature.

-

Monitor the reaction progress by high-performance liquid chromatography (HPLC).

-

Purify the resulting 5'-amino-2',5'-dideoxyadenosine-5'-N-triphosphate using anion-exchange chromatography.

| Step | Key Reagents | Typical Yield | Reference |

| Azidation | N⁶-benzoyl-2'-deoxyadenosine, DPPA, DIAD | >70% | [1] |

| Reduction & Deprotection | Methanol, NH₄OH, Triphenylphosphine | Quantitative | [1] |

| Triphosphorylation | Trisodium trimetaphosphate, Tris buffer | 85-92% conversion | [1] |

Enzymatic Incorporation into DNA and Properties of Phosphoramidate Linkages

The triphosphate of 5'-amino-2',5'-dideoxyadenosine is recognized as a substrate by various DNA polymerases. The Klenow fragment of E. coli DNA polymerase I has been shown to efficiently incorporate these analogs into a growing DNA strand.[2][3] This incorporation can be either partial or complete, depending on the experimental conditions.[1]

The resulting phosphoramidate bond (P-N) is the key feature of the modified DNA. Unlike the highly stable phosphodiester bond (P-O), the phosphoramidate linkage is labile under mild acidic conditions.[1][4] This chemical instability is the cornerstone of its application in DNA sequencing.

DNA Polymerase-Mediated Incorporation

While it is established that DNA polymerases can incorporate 5'-amino-2',5'-dideoxynucleoside triphosphates, detailed kinetic data comparing the efficiency of different polymerases are scarce in the literature. Such data, including Michaelis-Menten constants (Km) and catalytic rates (kcat), would be invaluable for optimizing protocols and expanding the utility of this analog.

Experimental Protocol: Polymerase Incorporation [1]

-

Prepare a reaction mixture containing a primer-template DNA duplex, the desired DNA polymerase (e.g., Klenow fragment exo-), a buffer with appropriate salts (e.g., MgCl₂), and a mixture of the four dNTPs, with one being the 5'-amino-2',5'-dideoxynucleoside triphosphate analog.

-

Incubate the reaction at the optimal temperature for the polymerase.

-

Terminate the reaction and purify the extended DNA product.

Cleavage of Phosphoramidate Linkages

The selective cleavage of the phosphoramidate bond is typically achieved by treatment with a mild acid, such as dilute acetic acid.[1] The mechanism involves protonation of the nitrogen atom in the phosphoramidate linkage, which facilitates nucleophilic attack and subsequent bond scission.

Experimental Protocol: Acid-Mediated Cleavage [1]

-

Resuspend the DNA containing phosphoramidate linkages in a dilute acid solution (e.g., 10% acetic acid).

-

Incubate at an elevated temperature (e.g., 55°C) for a specific duration.

-

Neutralize the reaction and analyze the resulting DNA fragments by gel electrophoresis or mass spectrometry.

| Condition | Description | Reference |

| Cleavage Reagent | Dilute acetic acid | [1] |

| pH for Cleavage | Acidic (pH < 5) | [5] |

| Stability at Neutral pH | Stable at pH 6-8 for at least 48 hours | [5] |

Applications in DNA Sequencing

The most prominent application of 5'-amino-2',5'-dideoxyadenosine is in a novel, chemical cleavage-based DNA sequencing method.[1] This method provides an alternative to the traditional Sanger sequencing and modern high-throughput sequencing technologies.

The process involves four separate polymerase reactions, each containing a specific 5'-amino-2',5'-dideoxynucleoside triphosphate (A, T, C, or G) along with the three other standard dNTPs. This results in a population of DNA fragments, each terminated at a specific base with a phosphoramidate linkage. Subsequent acid treatment cleaves the DNA at these modified positions, generating a ladder of fragments that can be resolved by gel electrophoresis to deduce the DNA sequence.[1]

Other Potential Applications

The unique properties of 5'-amino-2',5'-dideoxyadenosine and its derivatives suggest potential applications beyond DNA sequencing. The presence of a primary amino group allows for site-specific labeling of DNA with fluorophores, biotin, or other moieties for diagnostic and imaging purposes. Furthermore, libraries of 5'-amino-5'-deoxyadenosine derivatives have been synthesized and screened for inhibitory activity against enzymes such as methyltransferases, indicating a potential role in drug discovery and development.[6]

Conclusion and Future Perspectives

5'-Amino-2',5'-dideoxyadenosine is a valuable tool in molecular biology and biotechnology. Its ability to be enzymatically incorporated into DNA to form a cleavable phosphoramidate linkage has been effectively harnessed for a chemical sequencing methodology. While the synthesis and basic applications are well-documented, a significant gap exists in the quantitative understanding of its interaction with various DNA polymerases and the precise kinetics of the phosphoramidate bond cleavage. Further research in these areas will undoubtedly expand the utility of this versatile nucleoside analog, leading to the development of new and improved technologies for DNA analysis, diagnostics, and therapeutics.

References

- 1. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Polymerase-catalyzed synthesis of DNA from phosphoramidate conjugates of deoxynucleotides and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 34.237.233.138 [34.237.233.138]

An In-depth Technical Guide to 5'-Amino-2',5'-dideoxyadenosine Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-amino-2',5'-dideoxyadenosine and its derivatives, a class of nucleoside analogs with significant potential in therapeutic development. This document details their synthesis, key chemical properties, and diverse biological activities, with a focus on their roles as modulators of critical cellular signaling pathways. We present quantitative data on their bioactivity, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction

Nucleoside analogs represent a cornerstone of modern pharmacology, with wide-ranging applications as antiviral, anticancer, and anti-inflammatory agents. Among these, derivatives of adenosine, a fundamental component of nucleic acids and cellular energy metabolism, have garnered considerable interest. The modification of the adenosine scaffold, particularly at the 5'-position, has yielded compounds with novel biological activities. This guide focuses on 5'-amino-2',5'-dideoxyadenosine and its derivatives, exploring their chemical synthesis and their interactions with key biological targets, including methyltransferases and adenylate cyclases. These interactions underpin their potential for therapeutic intervention in a variety of disease states.

Synthesis of 5'-Amino-2',5'-dideoxyadenosine and its Derivatives

The synthesis of 5'-amino-2',5'-dideoxyadenosine and its derivatives is a multi-step process that typically begins with a readily available starting material such as 2'-deoxyadenosine. Key transformations involve the selective modification of the 5'-hydroxyl group to introduce an amino functionality.

Synthesis of the Core Scaffold: 5'-Amino-2',5'-dideoxyadenosine

A common synthetic route to the core scaffold involves the conversion of the 5'-hydroxyl group to a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired 5'-amino group. The Staudinger reaction is a frequently employed method for the reduction of the azide.

Parallel Synthesis of 5'-Amino-5'-deoxyadenosine Amide and Sulfonamide Libraries

For the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies, parallel synthesis methodologies have been developed. These methods often utilize a protected 5'-amino-5'-deoxyadenosine building block which can be readily acylated or sulfonylated with a variety of commercially available acyl chlorides and sulfonyl chlorides.

Physicochemical and Biological Properties

The introduction of the 5'-amino group and further derivatization significantly alters the physicochemical and biological properties of the adenosine scaffold. These modifications can enhance binding affinity to target enzymes, modulate cell permeability, and confer novel biological activities.

Inhibition of Methyltransferases

A significant area of interest for 5'-amino-5'-deoxyadenosine derivatives is their ability to inhibit S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes play crucial roles in epigenetic regulation and RNA processing, and their dysregulation is implicated in various diseases, including cancer. Derivatives of 5'-amino-5'-deoxyadenosine can act as SAM-competitive inhibitors, occupying the cofactor binding site and preventing the transfer of a methyl group to the substrate.

Inhibition of Adenylate Cyclase

Certain 2',5'-dideoxyadenosine derivatives have been identified as P-site inhibitors of adenylate cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). By binding to the P-site, these compounds can allosterically inhibit the enzyme's catalytic activity, thereby modulating cAMP-dependent signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activity of selected 5'-amino-2',5'-dideoxyadenosine derivatives.

Table 1: Inhibitory Activity of 5'-Amino-5'-deoxyadenosine Sulfonamide Derivatives against Methyltransferases

| Compound ID | Target Enzyme | Kd (μM) |

| 34 | METTL3/14 | 12.9 ± 2.0 |

| 40 | METTL3/14 | 16.1 ± 4.6 |

| 42 | METTL3/14 | 22.5 ± 1.4 |

| 34 | nsp14/10 | Nanomolar Affinity |

| 35 | nsp14/10 | Nanomolar Affinity |

| 46 | nsp14/10 | Nanomolar Affinity |

Data from a fluorescence polarization-based assay.[1]

Table 2: Inhibitory Activity of 2',5'-Dideoxyadenosine Derivatives against Adenylate Cyclase

| Compound | Target Enzyme | IC50 |

| 2',5'-dideoxyadenosine | Rat Brain Adenylate Cyclase | 3 µM |

| 2',5'-dideoxyadenosine | Bovine Brain Adenylate Cyclase | 45 µM |

| 2',5'-dideoxyadenosine 3'-triphosphate | Adenylyl Cyclase (AC) 1 (+ Mn2+) | 170 nM |

| 2',5'-dideoxyadenosine 3'-triphosphate | AC2 (+ Mn2+) | 280 nM |

| 2',5'-dideoxyadenosine 3'-triphosphate | AC6 (+ Mn2+) | 150 nM |

Experimental Protocols

Synthesis of 5'-Azido-2',5'-dideoxyadenosine

To a solution of 5′-azido-N6-benzoyl-2′,5′-dideoxyadenosine (1.6 mmol) in methanol (4 ml), concentrated NH4OH (6 ml) is added. The mixture is stirred at 58–60°C for 15 hours and then concentrated to dryness in vacuo. The residue is dissolved in H2O (60 ml) and extracted with CHCl3 (5 x 5 ml). The aqueous layer is collected, and the organic solutions are combined and back-extracted with H2O (2 x 5 ml). The combined aqueous solutions are lyophilized to yield the product.[2]

Synthesis of 5'-Amino-2',5'-dideoxyadenosine

A solution of 5'-azido-2',5'-dideoxyadenosine (0.12 mmol) and triphenylphosphine (0.38 mmol) in pyridine (1 ml) is stirred at room temperature for 7 hours. Concentrated aqueous NH4OH (0.2 ml) is added, and the mixture is stirred at room temperature overnight, followed by stirring at 55°C for 1 hour. H2O (5 ml) is added, and the resulting precipitate is removed by filtration and washed with H2O. The combined filtrate is extracted with EtOAc (5 x 3 ml) and then lyophilized to give the crude product.[2]

Parallel Synthesis of 5'-Amino-5'-deoxyadenosine Amides

To a solution of the carboxylic acid (0.14 mmol) in dichloromethane (DCM, 1 mL), oxalyl chloride (0.15 mmol) and a catalytic amount of dimethylformamide (DMF) are added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the resulting acyl chloride is dissolved in DCM (1 mL). This solution is added to a solution of 5′-amino-5′-deoxy-2′,3′-O-isopropylideneadenosine (0.1 mmol) and triethylamine (0.2 mmol) in DCM (1 mL). The reaction is stirred at room temperature until completion, as monitored by LC-MS. The reaction mixture is then washed with saturated aqueous sodium bicarbonate. The organic layer is dried over sodium sulfate and concentrated. The residue is then deprotected by treatment with a trifluoroacetic acid (TFA):water solution to yield the final amide product.[1]

Fluorescence Polarization Assay for Methyltransferase Activity

All fluorescence polarization (FP) measurements are performed in a 384-well microplate. The assay is conducted in a buffer of 25 mM Tris, 50 mM KCl, and 0.01% Tween at pH 7.5. For the binding assay, varying concentrations of the methyltransferase enzyme are titrated against a constant concentration of a fluorescently labeled probe (e.g., 5 nM). The polarization is measured after a 30-60 minute incubation at room temperature using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 482 nm and emission at 530 nm). For the competition assay, a constant concentration of the enzyme and the fluorescent probe are incubated with varying concentrations of the inhibitor compound. The decrease in fluorescence polarization is measured to determine the inhibitory activity.[3]

Signaling Pathways and Mechanisms of Action

Adenosine Receptor Signaling

Adenosine and its analogs exert their effects by binding to four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. A1 and A3 receptors typically couple to Gi/o, inhibiting adenylate cyclase and decreasing cAMP levels. Conversely, A2A and A2B receptors couple to Gs, activating adenylate cyclase and increasing cAMP levels. Some receptors can also couple to Gq, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.

Caption: Adenosine Receptor Signaling Pathways.

Inhibition of DNA Methyltransferases (DNMTs) and Reactivation of Wnt Signaling Antagonists

In many cancers, tumor suppressor genes are silenced through the hypermethylation of their promoter regions by DNMTs. This is particularly true for negative regulators of the Wnt signaling pathway, such as Secreted Frizzled-Related Proteins (SFRPs) and Dickkopf (DKK) proteins. Inhibition of DNMTs by 5'-amino-2',5'-dideoxyadenosine derivatives can lead to the demethylation and re-expression of these Wnt antagonists.[2][4][5][6][7][8][9][10] The restored expression of SFRPs and DKKs leads to the sequestration of Wnt ligands and LRP5/6 co-receptors, respectively, thereby inhibiting the canonical Wnt signaling cascade. This prevents the accumulation of β-catenin in the nucleus and the subsequent transcription of Wnt target genes involved in cell proliferation and survival.

Caption: Inhibition of Wnt Signaling via DNMT Inhibition.

Inhibition of DNA Methyltransferases (DNMTs) and Reactivation of STAT Signaling Inhibitors

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade often dysregulated in cancer. Hyperactivation of STATs, particularly STAT3, can promote tumor cell survival and proliferation. The activity of the JAK/STAT pathway is negatively regulated by suppressors of cytokine signaling (SOCS) and protein inhibitors of activated STAT (PIAS). In certain cancers, the genes encoding these inhibitors are silenced by DNA methylation. DNMT inhibitors can reverse this silencing, leading to the re-expression of SOCS and PIAS proteins.[11][12] These re-expressed inhibitors can then attenuate JAK/STAT signaling by inhibiting JAK kinases and preventing STAT dimerization and DNA binding, respectively.

Caption: Inhibition of STAT Signaling via DNMT Inhibition.

Conclusion and Future Directions

5'-Amino-2',5'-dideoxyadenosine and its derivatives represent a versatile class of nucleoside analogs with significant therapeutic potential. Their ability to potently and selectively inhibit key enzymes such as methyltransferases and adenylate cyclases makes them attractive candidates for the development of novel drugs for a range of diseases, including cancer and viral infections. The synthetic methodologies outlined in this guide, particularly the parallel synthesis approaches, will facilitate the generation of extensive compound libraries for further SAR exploration and lead optimization. Future research should focus on elucidating the detailed molecular interactions of these compounds with their targets, optimizing their pharmacokinetic properties, and evaluating their efficacy and safety in preclinical and clinical studies. The continued investigation of this promising class of molecules holds the potential to deliver new and effective therapeutic agents.

References

- 1. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Wnt antagonists DKK1 and SFRP1 are downregulated by promoter hypermethylation in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parallel synthesis of 5'-amino-5'-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Wnt Inhibitors DKK1 and SFRP1 Are Downregulated by Promoter Hypermethylation in Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]

- 5. Re-expression of tumor suppressor, sFRP1, leads to antitumor synergy of combined HDAC and methyltransferase inhibitors in chemoresistant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of DNMT suppresses the stemness of colorectal cancer cells through down-regulating Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA methyltransferase inhibitor-mediated apoptosis in the Wnt/β-catenin signal pathway in a renal cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. DNA methylation and histone modifications cause silencing of Wnt antagonist gene in human renal cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA methyltransferase 1(DNMT1) induced the expression of suppressors of cytokine signaling3 (Socs3) in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNMTs-mediated SOCS3 methylation promotes the occurrence and development of AML - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5'-Amino-5'-deoxyadenosine Derivatives as Methyltransferase Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the activity of 5'-amino-5'-deoxyadenosine derivatives as methyltransferase inhibitors. Extensive research did not yield specific data for "Adenosine, 5'-amino-2',5'-dideoxy-" as a methyltransferase inhibitor. The information presented herein pertains to closely related structural analogs, which are the subject of current research in this field.

Introduction

Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a variety of substrates, including DNA, RNA, proteins, and small molecules. The process of methylation is crucial for the regulation of numerous cellular functions, including gene expression, protein function, and signal transduction. Aberrant methyltransferase activity has been implicated in a range of diseases, most notably cancer, making these enzymes attractive targets for therapeutic intervention.

Nucleoside analogs, particularly derivatives of adenosine, have been a fertile ground for the development of methyltransferase inhibitors due to their structural similarity to the natural cofactor SAM and its product, S-adenosylhomocysteine (SAH). Among these, derivatives of 5'-amino-5'-deoxyadenosine have emerged as a promising class of inhibitors, with demonstrated activity against a variety of methyltransferases. This guide provides a comprehensive overview of the current state of knowledge on these compounds, with a focus on their mechanism of action, inhibitory activity, and the experimental methodologies used to characterize them.

Mechanism of Action

Derivatives of 5'-amino-5'-deoxyadenosine are thought to act primarily as competitive inhibitors of methyltransferases. Their structural resemblance to the adenosine moiety of the SAM cofactor allows them to bind to the SAM-binding pocket of the enzyme. By occupying this site, they prevent the binding of the natural methyl donor, thereby inhibiting the methylation of the enzyme's substrate.

The general mechanism of methyltransferase activity and its inhibition by a 5'-amino-5'-deoxyadenosine analog is depicted in the following logical diagram.

Caption: Competitive inhibition of a methyltransferase by a 5'-amino-5'-deoxyadenosine analog.

Quantitative Inhibitory Data

Recent studies have explored libraries of 5'-amino-5'-deoxyadenosine derivatives, primarily amides and sulfonamides, for their inhibitory potential against various methyltransferases. The inhibitory activities are often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for selected derivatives against different methyltransferase targets.

| Target Methyltransferase | Derivative Class | Compound ID | Binding Affinity (Kd) / IC50 | Reference |

| METTL3/14 | Sulfonamide | 34 | Low micromolar | [1][2] |

| METTL3/14 | Sulfonamide | 40 | Low micromolar | [1][2] |

| METTL3/14 | Sulfonamide | 42 | Low micromolar | [1][2] |

| SARS-CoV-2 nsp14/10 | Sulfonamide | 34 | Nanomolar range | [1][2] |

| SARS-CoV-2 nsp14/10 | Sulfonamide | 35 | Nanomolar range | [1][2] |

| SARS-CoV-2 nsp14/10 | Amide | 46 | Nanomolar range | [1][2] |

Experimental Protocols

The characterization of 5'-amino-5'-deoxyadenosine derivatives as methyltransferase inhibitors involves a series of in vitro and cellular assays. A key initial step is often a binding assay to determine the affinity of the compound for the target enzyme.

Fluorescence Polarization (FP) Assay for Binding Affinity

A fluorescence polarization (FP) assay is a common method to screen for and quantify the binding of small molecule inhibitors to a target protein.[1][2] This technique relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tumbling rate of the tracer slows down, leading to an increase in the polarization of the emitted light. A competitive inhibitor will displace the tracer from the protein, causing a decrease in polarization.

Experimental Workflow:

Caption: A typical workflow for a fluorescence polarization-based binding assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20) is prepared.

-

Enzyme Solution: The purified methyltransferase is diluted to the desired concentration in the assay buffer.

-

Tracer Solution: A fluorescently labeled ligand known to bind to the enzyme's active site is diluted in the assay buffer.

-

Inhibitor Stock Solution: The 5'-amino-5'-deoxyadenosine derivative is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

-

Assay Procedure:

-

A serial dilution of the inhibitor stock solution is prepared in the assay buffer.

-

The diluted inhibitor solutions are dispensed into the wells of a microplate (e.g., a 384-well plate).

-

The enzyme and tracer solutions are mixed and pre-incubated for a defined period (e.g., 30 minutes at room temperature).

-

The enzyme-tracer mixture is added to the wells containing the inhibitor.

-

The plate is incubated for a further period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

The fluorescence polarization of each well is measured using a microplate reader equipped with appropriate excitation and emission filters.

-

The data are typically plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

-

The resulting sigmoidal curve is fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can then be used to calculate the dissociation constant (Kd).

-

Impact on Cellular Signaling Pathways

The inhibition of methyltransferases by 5'-amino-5'-deoxyadenosine derivatives can have profound effects on various cellular signaling pathways. For instance, the inhibition of DNA methyltransferases (DNMTs) can lead to the demethylation of promoter regions of tumor suppressor genes, resulting in their re-expression and subsequent downstream effects on cell cycle arrest and apoptosis. Similarly, the inhibition of histone methyltransferases can alter chromatin structure and gene transcription.

The following diagram illustrates a simplified signaling pathway that can be affected by the inhibition of a DNA methyltransferase.

References

- 1. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 5'deoxy-5'-methylthioadenosine on the metabolism of S-adenosyl methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5'-amino-2',5'-dideoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications of 5'-amino-2',5'-dideoxyadenosine, a versatile synthetic nucleoside analog. Detailed protocols for its use in key biochemical assays are provided, along with data presentation and visualization of relevant signaling pathways.

Introduction